Cas no 1312211-54-3 (Naphthalene,2,6-diiodo-3,7-dimethoxy-)

Naphthalene,2,6-diiodo-3,7-dimethoxy- is a halogenated dimethoxy naphthalene derivative with potential applications in organic synthesis and materials science. The presence of iodine atoms at the 2- and 6-positions enhances its reactivity in cross-coupling reactions, such as Suzuki or Ullmann couplings, making it a valuable intermediate for constructing complex aromatic systems. The methoxy groups at the 3- and 7-positions contribute to electron density modulation, influencing its electronic properties and solubility. This compound is particularly useful in the development of advanced organic semiconductors, ligands, or pharmaceuticals due to its structural versatility. High purity grades ensure consistent performance in demanding synthetic applications.
Naphthalene,2,6-diiodo-3,7-dimethoxy- structure
1312211-54-3 structure
商品名:Naphthalene,2,6-diiodo-3,7-dimethoxy-
CAS番号:1312211-54-3
MF:C12H10I2O2
メガワット:440.015548229218
CID:4693896

Naphthalene,2,6-diiodo-3,7-dimethoxy- 化学的及び物理的性質

名前と識別子

    • Naphthalene,2,6-diiodo-3,7-dimethoxy-
    • 2,6-Diiodo-3,7-dimethoxynaphthalene
    • インチ: 1S/C12H10I2O2/c1-15-11-5-7-4-10(14)12(16-2)6-8(7)3-9(11)13/h3-6H,1-2H3
    • InChIKey: ZVSMHHDPCWARBH-UHFFFAOYSA-N
    • ほほえんだ: IC1C(=CC2=CC(=C(C=C2C=1)OC)I)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 213
  • トポロジー分子極性表面積: 18.5

Naphthalene,2,6-diiodo-3,7-dimethoxy- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM563097-5g
2,6-Diiodo-3,7-dimethoxynaphthalene
1312211-54-3 95%+
5g
$1512 2024-08-02
Chemenu
CM563097-10g
2,6-Diiodo-3,7-dimethoxynaphthalene
1312211-54-3 95%+
10g
$2457 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1159701-10g
2,6-Diiodo-3,7-dimethoxynaphthalene
1312211-54-3 98%
10g
¥23955.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1159701-5g
2,6-Diiodo-3,7-dimethoxynaphthalene
1312211-54-3 98%
5g
¥11796.00 2024-08-09

Naphthalene,2,6-diiodo-3,7-dimethoxy- 関連文献

Naphthalene,2,6-diiodo-3,7-dimethoxy-に関する追加情報

Compound CAS No. 131221-54-3: Naphthalene,2,6-diiodo-3,7-dimethoxy-

Naphthalene,2,6-diiodo-3,7-dimethoxy-, also identified by the CAS registry number 131221-54-3, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its naphthalene backbone, which serves as the central aromatic structure. The presence of two iodine atoms at the 2 and 6 positions of the naphthalene ring introduces unique electronic properties, while the methoxy groups at the 3 and 7 positions contribute to increased solubility and stability in various solvents. The combination of these functional groups makes this compound a valuable tool in modern chemical research.

The synthesis of Naphthalene,2,6-diiodo-3,7-dimethoxy- involves a series of carefully controlled reactions. Initially, the naphthalene derivative is prepared through Friedel-Crafts alkylation or acylation reactions. Subsequent iodination at the specific positions is achieved using iodine-based reagents under controlled conditions to ensure regioselectivity. The introduction of methoxy groups is typically accomplished via nucleophilic aromatic substitution or through directed metallation techniques. These steps require precise stoichiometric control and optimization to achieve high yields and purity.

Recent studies have highlighted the potential of this compound in advanced materials science applications. For instance, researchers have explored its use as a precursor for synthesizing novel organic semiconductors. The iodine atoms in the structure act as effective leaving groups during coupling reactions, enabling the formation of extended conjugated systems that are essential for high-performance electronic devices such as organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). The methoxy groups further enhance the material's processability by improving its solubility in common organic solvents.

In addition to its role in materials science, Naphthalene,2,6-diiodo-3,7-dimethoxy- has shown promise in medicinal chemistry. Its unique electronic properties make it a potential candidate for drug delivery systems and bioimaging agents. Recent research has demonstrated that this compound can serve as a scaffold for designing molecules with specific pharmacokinetic profiles. The iodine atoms can be replaced with other functional groups to tailor the molecule's bioactivity and selectivity for target proteins or receptors.

The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Density functional theory (DFT) calculations have revealed that the iodine atoms significantly influence the compound's electronic structure by withdrawing electron density from the aromatic ring. This effect enhances the molecule's reactivity towards electrophilic substitution reactions while maintaining its stability under ambient conditions. Such insights are critical for optimizing synthetic pathways and predicting potential applications.

In conclusion, Naphthalene,2,6-diiodo-3,7-dimethoxy-, with its CAS number 131221-54-3, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique combination of functional groups makes it an invaluable tool for researchers in organic synthesis, materials science, and medicinal chemistry. As ongoing studies continue to uncover new potential uses for this compound, it is poised to play an increasingly important role in advancing modern chemical technologies.

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